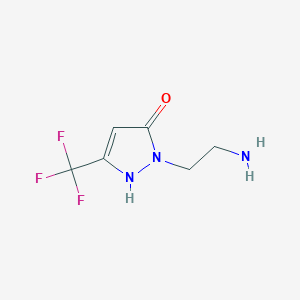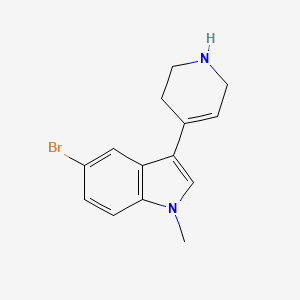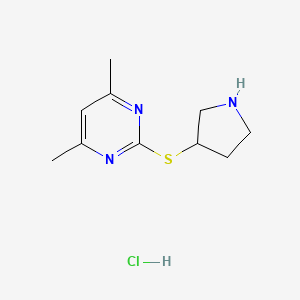![molecular formula C10H19NO B1490773 [3-(Cyclopropylmethyl)-3-piperidinyl]methanol CAS No. 1424940-92-0](/img/structure/B1490773.png)
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Descripción general
Descripción
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol, also known as 3-CPM, is a synthetic compound used in scientific research. It is a tertiary amine with a cyclic structure and a piperidine moiety. It is a white crystalline solid with a melting point of 68-71°C. 3-CPM is soluble in water, ethanol, and methanol and is insoluble in most organic solvents. It has a molecular weight of 161.22 g/mol and a molecular formula of C9H17NO.
Aplicaciones Científicas De Investigación
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol is used in scientific research to study the effects of various drugs on the central nervous system. It has been used to investigate the mechanisms of action of a variety of drugs, including amphetamines, opiates, and cannabinoids. It has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on behavior and cognition.
Mecanismo De Acción
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. It has also been shown to act as an agonist at the sigma-1 receptor. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol has been shown to produce a variety of physiological and biochemical effects. It has been shown to produce analgesic, anxiolytic, and sedative effects, as well as to increase locomotor activity. Additionally, it has been shown to produce antinociceptive, anti-inflammatory, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and is relatively stable. However, there are some limitations to using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it is a relatively weak agonist at the mu-opioid receptor, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research on [3-(Cyclopropylmethyl)-3-piperidinyl]methanol. These include further investigations into its mechanism of action, its effects on behavior and cognition, and its potential therapeutic applications. Additionally, further research into its effects on the cardiovascular system, as well as its potential interactions with other drugs, could be beneficial. Finally, further research into its potential as a diagnostic tool for neurological disorders could be beneficial.
Propiedades
IUPAC Name |
[3-(cyclopropylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10(6-9-2-3-9)4-1-5-11-7-10/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPIZQTOZWLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)








![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)
![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)


